molecular formula C8H12INO2 B030500 3-Iodo-2-propynyl butylcarbamate CAS No. 55406-53-6

3-Iodo-2-propynyl butylcarbamate

Cat. No. B030500
CAS RN: 55406-53-6
M. Wt: 281.09 g/mol
InChI Key: WYVVKGNFXHOCQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of IPBC involves a multi-step chemical process starting from n-butylamine, reacting with phosgene, 2-propargyl-1-alcohol, and iodine monochloride. This process has been optimized to achieve a high overall yield of 93% to 99%, with the reaction conditions carefully controlled to maximize efficiency and product purity (Xu Shou-lin, 2010).

Molecular Structure Analysis

IPBC's molecular structure is characterized by the presence of an iodine atom attached to a propynyl group, which significantly influences its chemical behavior and biocidal properties. The structure has been the subject of various studies, particularly in the context of forming pharmaceutical cocrystals to improve handling and physical properties. These studies emphasize the role of halogen bonding, facilitated by the iodine moiety, in creating stable cocrystal formations (Baldrighi et al., 2013).

Chemical Reactions and Properties

IPBC participates in a range of chemical reactions, underpinned by its active iodine component. It is known for its role in halogen bonding, which is crucial for the formation of pharmaceutical cocrystals. These interactions not only enhance the compound's stability but also improve its physical properties, such as powder flow, making IPBC more manageable in industrial applications.

Physical Properties Analysis

The physical properties of IPBC, including its crystalline structure and solubility, have been extensively investigated to address challenges related to its use in various formulations. Its tendency to form sticky and clumpy aggregates has prompted research into cocrystal formation as a means to improve its handling characteristics. These studies have successfully identified cocrystals with enhanced thermal stability and better powder flow properties compared to pure IPBC, facilitating its application in the pharmaceutical and cosmetic industries (Baldrighi et al., 2013).

Scientific Research Applications

Biocide and Preservative Applications

3-Iodo-2-propynyl butylcarbamate (IPBC) is widely used as a biocide, particularly in wood preservation and as a preservative in various products. It is an active ingredient in products such as wood treatment products and cosmetics like creams and shampoos, where it serves as an effective fungicide and antimicrobial agent. Due to its broad-spectrum biocidal properties, IPBC is used in industrial products, including metal-working fluids, as well as in household items like paints and coatings (Kennedy & Dai, 1994; Gruening, 1998; Rioux & Ciccognani, 2002).

Synthesis and Chemical Characterization

The synthesis of IPBC involves a series of chemical reactions starting from n-butylamine and includes steps involving phosgene, 2-propargyl-1-alcohol, and iodine monochloride. Research has focused on optimizing the material ratio, reaction temperature, and catalysts to achieve high yields (Xu Shou-lin, 2010).

Pharmaceutical Applications

In pharmaceuticals, IPBC has been studied for its role in forming cocrystals. It is utilized for its ability to form halogen bonds, enhancing the stability and handling properties of pharmaceutical products. This application is crucial in improving drug manufacturing processes and the quality of pharmaceutical preparations (Baldrighi et al., 2013).

Environmental Impact Studies

Studies on the environmental impact of IPBC, particularly in water systems, are vital. It involves monitoring the leaching of IPBC from wood products and its effects on aquatic life. This research is essential for establishing water quality guidelines and understanding the environmental behavior of IPBC (Juergensen et al., 2000).

Analytical Chemistry

Analytical methods have been developed for quantifying IPBC in various matrices, like wood leachate. Techniques like liquid chromatography-electrospray-time-of-flight mass spectrometry (LC-ESI-TOFMS) are employed for this purpose. Such methods are crucial for industrial monitoring and environmental impact assessments (Kukowski et al., 2019).

Allergenic Potential

Research has also highlighted the allergenic potential of IPBC, particularly in cases of contact dermatitis. Studies have reported cases of allergic reactions from exposure to IPBC in various products, emphasizing the need for monitoring its use and potential health impacts (Pazzaglia & Tosti, 1999; Jensen et al., 2003; Bryld et al., 2001).

Safety And Hazards

IPBC is harmful if swallowed, toxic if inhaled, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It causes serious eye damage and damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

3-iodoprop-2-ynyl N-butylcarbamate
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InChI

InChI=1S/C8H12INO2/c1-2-3-6-10-8(11)12-7-4-5-9/h2-3,6-7H2,1H3,(H,10,11)
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InChI Key

WYVVKGNFXHOCQV-UHFFFAOYSA-N
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Canonical SMILES

CCCCNC(=O)OCC#CI
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Molecular Formula

C8H12INO2
Record name 3-IODO-2-PROPYNYL BUTYLCARBAMATE
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DSSTOX Substance ID

DTXSID0028038
Record name 3-Iodo-2-propynyl-N-butylcarbamate
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Molecular Weight

281.09 g/mol
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Physical Description

3-iodo-2-propynyl butylcarbamate is an off-white solid., White solid with a pungent odor; [HSDB]
Record name 3-IODO-2-PROPYNYL BUTYLCARBAMATE
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Record name 3-Iodo-2-propynyl butylcarbamate
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Solubility

In water, 156 mg/L at 20 °C
Record name 3-IODO-2-PROPYNYL BUTYLCARBAMATE
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Density

1.575 g/mL
Record name 3-IODO-2-PROPYNYL BUTYLCARBAMATE
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Vapor Pressure

0.0000525 [mmHg], 5.25X10-5 mm Hg at 30 °C
Record name 3-Iodo-2-propynyl butylcarbamate
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Record name 3-IODO-2-PROPYNYL BUTYLCARBAMATE
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Product Name

3-Iodo-2-propynyl butylcarbamate

Color/Form

Off-white, dull color powder, White, crystalline powder

CAS RN

55406-53-6, 85045-09-6
Record name 3-IODO-2-PROPYNYL BUTYLCARBAMATE
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Record name 3-Iodo-2-propynylbutylcarbamate
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Record name Iodopropynyl butylcarbamate
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Record name Carbamic acid, N-butyl-, 3-iodo-2-propyn-1-yl ester
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Record name IODOPROPYNYL BUTYLCARBAMATE
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Melting Point

66 °C
Record name 3-IODO-2-PROPYNYL BUTYLCARBAMATE
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Synthesis routes and methods I

Procedure details

At 5° C., 19.0 g of propargyl butylcarbamate (0.122 mol), 12.2 g of sodium hydroxide (0.305 mol) and 18.5 g of sodium iodide (0.123 mol) are introduced as initial charge in 50 g of water and 48 g of methanol. Chlorine (11.7 g, 0.165 mmol) is then slowly introduced so that the temperature remains below 5° C. When the metered addition is complete, the mixture is stirred at this temperature for 1 h, then slowly heated to room temperature and stirred for 1 hour. After adding 100 g of water, the precipitated solid is isolated by filtration, washed with water and dried in vacuo. This gives 29.1 g of 3-iodo-2-propynyl N-butylcarbamate (purity: 94.7% (HPLC), polyiodized compounds: <0.1% (HPLC), yield: 80%).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two
Name
Quantity
50 g
Type
solvent
Reaction Step Three
Quantity
48 g
Type
solvent
Reaction Step Four
Name
Quantity
100 g
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

At 8° C., 10.1 g of sodium hydroxide (0.244 mol) and 19.0 g of propargyl butylcarbamate (0.122 mol) are introduced as initial charge in 48 g of methanol and 50 g of water. At this temperature, 15.5 g of iodine (0.061 mol) are added in portions. Chlorine (5.6 g, 0.079 mol) is then slowly introduced into the reaction mixture so that the temperature still remains below 8° C. When the metered addition is complete, the mixture is stirred for 1 h at this temperature and then 105 g of water are added. The precipitated solid is isolated by filtration, washed with water and dried in vacuo. This gives 28.5 g of 3-iodo-2-propynyl N-butylcarbamate (purity: 95.0% (HPLC), polyiodized compounds: 0.3% (HPLC), yield: 79%).
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
5.6 g
Type
reactant
Reaction Step Three
Quantity
48 g
Type
solvent
Reaction Step Four
Name
Quantity
50 g
Type
solvent
Reaction Step Five
Name
Quantity
105 g
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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